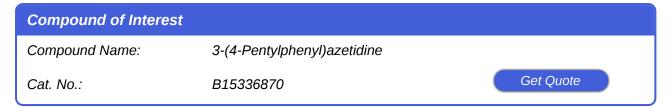


Spectroscopic and Synthetic Profile of 3-(4-Pentylphenyl) azetidine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, MS) for the novel compound **3-(4-Pentylphenyl)azetidine**. It includes detailed, adaptable experimental protocols for its synthesis and spectroscopic characterization, crucial for its application in research and drug development.

Predicted Spectroscopic Data

Due to the novel nature of **3-(4-Pentylphenyl)azetidine**, experimental spectroscopic data is not readily available. The following data tables are predicted based on established principles of spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data for **3-(4-Pentylphenyl)azetidine**



¹ H NMR (Predicted)	¹³ C NMR (Predicted)		
Chemical Shift (ppm)	Description	Chemical Shift (ppm)	Description
7.20-7.30	(d, 2H, Ar-H)	142.0	Ar-C (quaternary)
7.10-7.20	(d, 2H, Ar-H)	129.0	Ar-CH
3.80-3.90	(t, 2H, Azetidine-CH ₂)	127.0	Ar-CH
3.60-3.70	(t, 2H, Azetidine-CH ₂)	138.0	Ar-C (quaternary)
3.50-3.60	(m, 1H, Azetidine-CH)	55.0	Azetidine-CH2
2.55-2.65	(t, 2H, Pentyl-CH ₂)	35.5	Azetidine-CH
1.55-1.65	(m, 2H, Pentyl-CH ₂)	31.5	Pentyl-CH₂
1.25-1.40	(m, 4H, Pentyl-CH ₂ x2)	31.0	Pentyl-CH ₂
0.85-0.95	(t, 3H, Pentyl-CH₃)	22.5	Pentyl-CH ₂
~2.0 (broad s)	(1H, NH)	14.0	Pentyl-CH₃

Predicted in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C.

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands for 3-(4-Pentylphenyl)azetidine



Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3300-3400	N-H	Stretching (secondary amine)
3000-3100	C-H (Aromatic)	Stretching
2850-2960	C-H (Aliphatic)	Stretching
1600-1620, 1480-1520	C=C (Aromatic)	Ring Stretching
810-840	C-H (Aromatic)	Out-of-plane bending (paradisubstituted)
1100-1200	C-N	Stretching

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Fragmentation for 3-(4-Pentylphenyl)azetidine

m/z	Predicted Fragment Ion	Notes
217	[M]+	Molecular Ion
202	[M - CH₃] ⁺	Loss of a methyl radical from the pentyl chain
188	[M - C2H5] ⁺	Loss of an ethyl radical from the pentyl chain
174	[M - C3H7] ⁺	Loss of a propyl radical from the pentyl chain
160	[M - C4H9] ⁺	Loss of a butyl radical from the pentyl chain (Benzylic cleavage)
91	[C7H7]+	Tropylium ion, a common fragment for alkylbenzenes

Predicted for Electron Ionization (EI) Mass Spectrometry.



Experimental Protocols

The following are detailed, adaptable protocols for the synthesis and spectroscopic analysis of **3-(4-Pentylphenyl)azetidine**.

Synthesis of 3-(4-Pentylphenyl)azetidine via Suzuki Coupling

This procedure outlines a plausible synthetic route to **3-(4-Pentylphenyl)azetidine** utilizing a Suzuki-Miyaura cross-coupling reaction.

Materials:

- N-Boc-3-iodoazetidine
- 4-Pentylphenylboronic acid
- Palladium(II) acetate (Pd(OAc)₂)
- Triphenylphosphine (PPh₃)
- Potassium carbonate (K₂CO₃)
- 1,4-Dioxane (anhydrous)
- Water (degassed)
- Toluene
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)



Procedure:

Coupling Reaction:

- To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-3-iodoazetidine (1 equivalent), 4-pentylphenylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).
- Add anhydrous 1,4-dioxane and a 2M aqueous solution of potassium carbonate (3 equivalents).
- Degas the mixture by bubbling argon through it for 15 minutes.
- Heat the reaction mixture to 80-90°C and stir overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-3-(4-pentylphenyl)azetidine.

Deprotection:

- Dissolve the purified N-Boc-**3-(4-pentylphenyl)azetidine** in dichloromethane.
- Add trifluoroacetic acid (5-10 equivalents) dropwise at 0°C.
- Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Monitor the deprotection by TLC.



- Once complete, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-(4-pentylphenyl)azetidine.

NMR Spectroscopy Protocol

Instrumentation:

• 400 MHz (or higher) NMR spectrometer

Sample Preparation:

- Dissolve 5-10 mg of 3-(4-Pentylphenyl)azetidine in approximately 0.6 mL of deuterated chloroform (CDCl₃).[1]
- Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

- Insert the sample into the spectrometer.
- Tune and shim the probe to optimize the magnetic field homogeneity.
- Acquire a ¹H NMR spectrum using a standard pulse sequence.
- Acquire a ¹³C NMR spectrum with proton decoupling.
- Process the spectra using appropriate software (e.g., MestReNova, TopSpin), including
 Fourier transformation, phase correction, and baseline correction.
- Reference the spectra to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).



IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Instrumentation:

• FT-IR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid or liquid sample of 3-(4-Pentylphenyl)azetidine directly onto the ATR crystal.[2][3]
- For a solid sample, apply pressure using the instrument's press to ensure good contact between the sample and the crystal.[3]

Data Acquisition:

- Collect a background spectrum of the empty, clean ATR crystal.
- Collect the sample spectrum.
- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry Protocol (Electron Ionization - EI)

Instrumentation:

Mass spectrometer with an electron ionization source, coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.

Sample Preparation (for GC-MS):



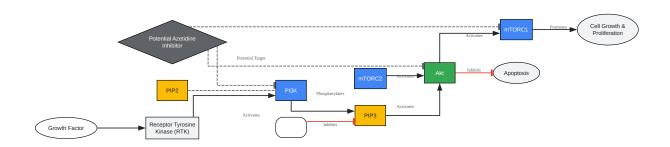
 Prepare a dilute solution of 3-(4-Pentylphenyl)azetidine in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Data Acquisition:

- Introduce the sample into the ion source. For GC-MS, the sample is vaporized and separated on the GC column before entering the mass spectrometer.
- The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

Visualization of a Relevant Biological Pathway

For professionals in drug development, understanding the interaction of novel compounds with biological pathways is paramount. Azetidine-containing molecules are of significant interest as potential modulators of various signaling cascades implicated in disease. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, making it a key target for drug discovery.[4][5][6][7][8][9]





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Caption: The PI3K/Akt/mTOR signaling pathway with potential points of inhibition.

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